3-Bromo-5-chlorobiphenyl CAS number and physical properties
3-Bromo-5-chlorobiphenyl CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide serves as a comprehensive technical resource on 3-Bromo-5-chlorobiphenyl, a halogenated aromatic compound with significant potential in various scientific and industrial sectors. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized understanding of this molecule's properties, synthesis, and handling. This document is structured to deliver actionable insights and robust methodologies, empowering researchers to confidently and safely incorporate 3-Bromo-5-chlorobiphenyl into their workflows. Every piece of information is meticulously sourced and referenced to ensure the highest level of scientific integrity.
Chemical Identity and Core Properties
3-Bromo-5-chlorobiphenyl, identified by the CAS Number 126866-35-1 , is a substituted biphenyl carrying both a bromine and a chlorine atom on one of its phenyl rings. This specific substitution pattern imparts unique reactivity and physical characteristics that are of interest in organic synthesis and materials science.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 126866-35-1 | [Catsyn, BLDpharm] |
| Molecular Formula | C₁₂H₈BrCl | [Catsyn, BLDpharm] |
| Molecular Weight | 267.55 g/mol | [Catsyn, BLDpharm] |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds |
| Melting Point | Data not available for this specific isomer | N/A |
| Boiling Point | Data not available for this specific isomer | N/A |
| Solubility | Expected to be soluble in non-polar organic solvents. | Inferred from similar compounds |
Synthesis of 3-Bromo-5-chlorobiphenyl: A Mechanistic Perspective
The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis. For unsymmetrically substituted biphenyls like 3-Bromo-5-chlorobiphenyl, the Suzuki-Miyaura cross-coupling reaction is the method of choice due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.
Conceptual Synthesis via Suzuki-Miyaura Coupling
The logical synthetic approach involves the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide. In the context of 3-Bromo-5-chlorobiphenyl, two primary retrosynthetic disconnections are possible:
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Route A: Coupling of phenylboronic acid with 1-bromo-3-chloro-5-iodobenzene (or a similar trifunctionalized benzene).
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Route B: Coupling of a (3-bromo-5-chlorophenyl)boronic acid with a simple phenyl halide.
Route A is often preferred due to the commercial availability and reactivity of phenylboronic acid. The choice of the polyhalogenated benzene derivative is critical, with the reactivity of the halogens typically following the order I > Br > Cl, allowing for selective coupling at the most reactive site.
Figure 1: Conceptual workflow for the Suzuki-Miyaura synthesis of 3-Bromo-5-chlorobiphenyl.
Exemplary Laboratory Protocol (Hypothetical)
The following protocol is a representative, non-validated procedure based on established Suzuki-Miyaura coupling methodologies. It must be adapted and optimized for specific laboratory conditions and safety protocols.
Materials:
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1-Bromo-3-chloro-5-iodobenzene
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Phenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water
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Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
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Inert Atmosphere: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: To the flask, add 1-bromo-3-chloro-5-iodobenzene (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
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Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
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Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
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Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-5-chlorobiphenyl.
Safety, Handling, and Reactivity
As a halogenated aromatic compound, 3-Bromo-5-chlorobiphenyl requires careful handling. The following information is based on data for the specific CAS number 126866-35-1 provided by chemical suppliers.
Table 2: GHS Hazard Information for 3-Bromo-5-chlorobiphenyl
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage |
| Hazardous to the Aquatic Environment, Long-term Hazard | H410 | Very toxic to aquatic life with long lasting effects |
Signal Word: Danger
Precautionary Statements:
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P273: Avoid release to the environment.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
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P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
Handling and Storage:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands and any exposed skin thoroughly after handling.
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Store in a tightly sealed container in a dry, cool, and well-ventilated place.
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Keep away from strong oxidizing agents.
Reactivity Profile:
The two different halogen substituents on the same phenyl ring offer opportunities for regioselective reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited to sequentially introduce different substituents onto the biphenyl scaffold.
Applications in Research and Development
Substituted biphenyls are privileged structures in medicinal chemistry and materials science. While specific applications for 3-Bromo-5-chlorobiphenyl are not extensively documented in the provided search results, its structural motifs suggest potential utility in several areas:
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Drug Discovery: Halogenated organic compounds are widely used in the development of new pharmaceuticals. The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[1][2]
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Materials Science: Biphenyl derivatives are key components in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and conductive polymers. The specific substitution pattern and the presence of heavy atoms like bromine can be used to tune the photophysical and electronic properties of these materials.[3][4]
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Organic Synthesis: As a building block, 3-Bromo-5-chlorobiphenyl can be used to create more complex molecular architectures through sequential cross-coupling reactions at the bromine and chlorine positions.[4]
Conclusion
3-Bromo-5-chlorobiphenyl is a valuable synthetic intermediate with potential applications in diverse fields. Its synthesis is most effectively achieved through Suzuki-Miyaura cross-coupling. Due to its hazardous nature, strict adherence to safety protocols is paramount. Further research into the specific physical properties and reactivity of this compound will undoubtedly expand its utility in the development of novel pharmaceuticals and advanced materials.
References
Please note that direct links for some references were not available in the search results. The provided links are to the general domain of the source where the information was found.
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Catsyn: [Link]
- Auffinger, P., et al. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794. (General reference on halogen bonding in drug discovery)
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RSC Publishing: [Link]
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MDPI: [Link]
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NINGBO INNO PHARMCHEM CO., LTD.: [Link]
